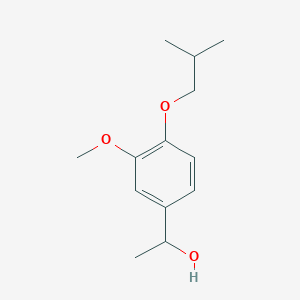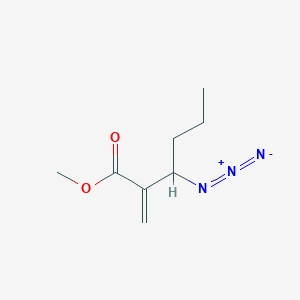![molecular formula C28H16Br2N4O4 B12618875 6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-99-6](/img/structure/B12618875.png)
6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes bromomethyl and nitrophenyl groups attached to a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the bipyridine core. The bromomethyl groups are introduced through bromination reactions, while the nitrophenyl groups are added via ethynylation reactions. Common reagents used in these reactions include bromine, acetylene derivatives, and nitrophenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase efficiency and reduce costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.
Chemical Reactions Analysis
Types of Reactions
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl groups can be reduced to form amino derivatives.
Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino derivatives, and various substituted bipyridine compounds. These products can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the development of advanced materials, such as polymers and photonic devices, due to its unique electronic and optical properties
Mechanism of Action
The mechanism by which 6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine exerts its effects is primarily through its interactions with molecular targets such as enzymes, receptors, and nucleic acids. The bromomethyl and nitrophenyl groups can form covalent bonds with target molecules, leading to changes in their structure and function. The bipyridine core can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Similar in structure but lacks the nitrophenyl and ethynyl groups.
4-[(4-bromophenyl)ethynyl]pyridine: Contains ethynyl and bromophenyl groups but differs in the position and number of substituents.
2-Bromo-4-methyl-6-nitrophenol: Contains bromine and nitro groups but lacks the bipyridine core.
Uniqueness
6,6’-Bis(bromomethyl)-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is unique due to its combination of bromomethyl, nitrophenyl, and ethynyl groups attached to a bipyridine core. This unique structure imparts distinct electronic, optical, and chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
918309-99-6 |
|---|---|
Molecular Formula |
C28H16Br2N4O4 |
Molecular Weight |
632.3 g/mol |
IUPAC Name |
2-(bromomethyl)-6-[6-(bromomethyl)-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H16Br2N4O4/c29-17-23-13-21(3-1-19-5-9-25(10-6-19)33(35)36)15-27(31-23)28-16-22(14-24(18-30)32-28)4-2-20-7-11-26(12-8-20)34(37)38/h5-16H,17-18H2 |
InChI Key |
DDDUBHLSMINAQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC(=NC(=C2)C3=CC(=CC(=N3)CBr)C#CC4=CC=C(C=C4)[N+](=O)[O-])CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12618796.png)
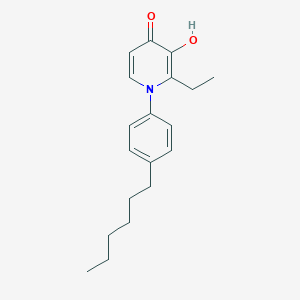
![2-{6-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618811.png)
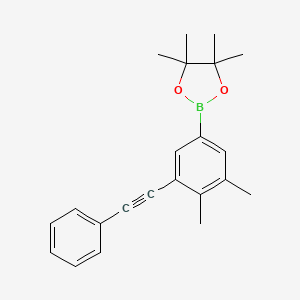
![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl methanesulfonate](/img/structure/B12618820.png)

![(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12618830.png)
![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
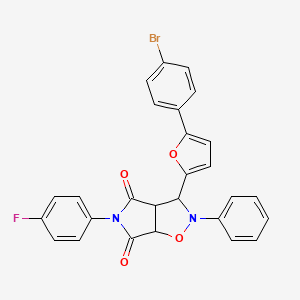
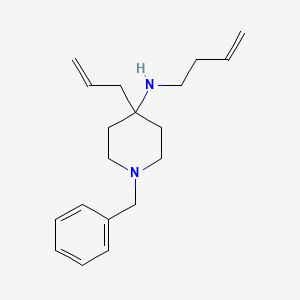
![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
